molecular formula C6H6FN3O4S B7974885 N-(4-Fluoro-3-nitrophenyl)aminosulfonamide

N-(4-Fluoro-3-nitrophenyl)aminosulfonamide

Cat. No.: B7974885
M. Wt: 235.20 g/mol
InChI Key: CDVJLNXXVCSKNN-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-nitrophenyl)aminosulfonamide is a sulfonamide derivative characterized by a 4-fluoro-3-nitrophenyl group attached to a sulfonamide moiety. These compounds are synthesized via multi-step reactions, including hydrolysis, neutralization, and coupling with aldehydes or other electrophiles (–3).

Properties

IUPAC Name

1-fluoro-2-nitro-4-(sulfamoylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O4S/c7-5-2-1-4(9-15(8,13)14)3-6(5)10(11)12/h1-3,9H,(H2,8,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVJLNXXVCSKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-3-nitrophenyl)aminosulfonamide typically involves the following steps:

  • Nitration: The starting material, 4-fluorobenzene, undergoes nitration to introduce the nitro group, resulting in 4-fluoro-3-nitrobenzene.

  • Amination: The nitro group in 4-fluoro-3-nitrobenzene is reduced to an amine group, forming 4-fluoro-3-nitroaniline.

  • Sulfonamide Formation: The amine group in 4-fluoro-3-nitroaniline reacts with sulfonamide reagents to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluoro-3-nitrophenyl)aminosulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can convert the nitro group to an amine group.

  • Substitution: Substitution reactions can replace the fluorine or nitro groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Amines derived from the reduction of the nitro group.

  • Substitution Products: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(4-Fluoro-3-nitrophenyl)aminosulfonamide has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: The compound is being studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-Fluoro-3-nitrophenyl)aminosulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
N-(4-Fluoro-3-nitrophenyl)aminosulfonamide 4-Fluoro, 3-nitro, sulfonamide Not explicitly stated* Sulfonamide, nitro, fluoro
(E)-N-(4-Fluoro-3-nitrophenyl)-2-(trimethoxyphenyl)ethanesulfonamide (6z) 4-Fluoro, 3-nitro, trimethoxy C₁₇H₁₇FN₂O₇S 412.07 Sulfonamide, nitro, fluoro, methoxy
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) 4-Fluoro, 3-nitro, chloro C₈H₆ClFN₂O₃ 244.60 Acetamide, chloro, nitro, fluoro
N-(4-Fluoro-3-nitrophenyl)acetamide (A1) 4-Fluoro, 3-nitro, acetamide C₈H₇FN₂O₃ 210.15 Acetamide, nitro, fluoro
N-{4-Fluoro-3-nitrophenyl}methanesulfonamide 4-Fluoro, 3-nitro, methanesulfonamide C₇H₇FN₂O₄S 234.20 Methanesulfonamide, nitro, fluoro

*Inferred from analogous compounds ().

Key Observations:

Sulfonamide vs.

Chloro Substitution : In A2, the chloro group improves antibacterial activity (MIC = 512 µg/mL vs. 1024 µg/mL for A1) by enhancing enzyme active-site anchoring .

Key Observations:

Enhanced Activity with Chloro : A2’s chloro group increases antibacterial potency compared to A1, likely due to stronger hydrophobic interactions with PBP .

Trimethoxy Group : The trimethoxy substitution in 6z may enhance membrane permeability and bioavailability, a common strategy in drug design .

Key Observations:

Precursor Utility : Ethyl 2-(N-(4-fluoro-3-nitrophenyl)sulfamoyl)acetate (3i) is a critical intermediate for synthesizing sulfonamide derivatives (–3).

Yield Challenges : Complex derivatives like 6z have moderate yields (49%), likely due to steric hindrance from the trimethoxy group .

Biological Activity

N-(4-Fluoro-3-nitrophenyl)aminosulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different pathogens.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities. The presence of the 4-fluoro-3-nitrophenyl moiety enhances its pharmacological profile, potentially affecting its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-negative bacteria such as Klebsiella pneumoniae.

Minimum Inhibitory Concentrations (MICs)

The antimicrobial efficacy of this compound was evaluated alongside conventional antibiotics. The following table summarizes the MIC values observed:

Compound MIC (µg/mL) Activity Type
This compound512Bactericidal
Ciprofloxacin0.5Bactericidal
Meropenem1Bactericidal
Imipenem1Bactericidal
Cefepime>512Bacteriostatic
Ceftazidime>512Bacteriostatic

The data indicate that while this compound exhibits bactericidal activity, its MIC is significantly higher than that of traditional antibiotics, suggesting it may be less effective when used alone but could be beneficial in combination therapies .

Cytotoxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile, showing minimal cytotoxic effects in vitro. This characteristic is crucial for its potential therapeutic application, as compounds with high cytotoxicity are less desirable for clinical use .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of bacterial enzymes critical for cell wall synthesis. Further studies are needed to elucidate the exact pathways and interactions at the molecular level.

Case Studies

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